molecular formula C14H16FNO2 B2648355 (1-(4-Fluorophenyl)cyclopropyl)(morpholino)methanone CAS No. 1091380-21-0

(1-(4-Fluorophenyl)cyclopropyl)(morpholino)methanone

Cat. No.: B2648355
CAS No.: 1091380-21-0
M. Wt: 249.285
InChI Key: HYSBBQHURQJJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-Fluorophenyl)cyclopropyl)(morpholino)methanone is a synthetic organic compound characterized by the presence of a fluorophenyl group, a cyclopropyl ring, and a morpholino group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Fluorophenyl)cyclopropyl)(morpholino)methanone typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.

    Attachment of the Morpholino Group: The morpholino group can be attached through a nucleophilic substitution reaction, where a morpholine molecule reacts with an appropriate electrophile.

    Formation of the Methanone Moiety: The methanone moiety can be introduced through a carbonylation reaction, where a carbonyl group is added to the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Fluorophenyl)cyclopropyl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1-(4-Fluorophenyl)cyclopropyl)(morpholino)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(4-Fluorophenyl)cyclopropyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-(4-Fluorophenyl)cyclopropyl)methanone: Lacks the morpholino group, resulting in different chemical and biological properties.

    (1-(4-Chlorophenyl)cyclopropyl)(morpholino)methanone: Contains a chlorophenyl group instead of a fluorophenyl group, leading to variations in reactivity and interactions.

    (1-(4-Fluorophenyl)cyclopropyl)(piperidino)methanone:

Uniqueness

(1-(4-Fluorophenyl)cyclopropyl)(morpholino)methanone is unique due to the combination of its structural features, including the fluorophenyl group, cyclopropyl ring, morpholino group, and methanone moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c15-12-3-1-11(2-4-12)14(5-6-14)13(17)16-7-9-18-10-8-16/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSBBQHURQJJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.